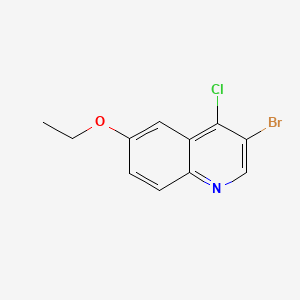

3-Bromo-4-chloro-6-ethoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-6-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIOCHWWMNQDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671166 | |

| Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-86-5 | |

| Record name | 3-Bromo-4-chloro-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chloro-6-ethoxyquinoline: A Key Intermediate in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-chloro-6-ethoxyquinoline (CAS Number: 1204810-86-5), a halogenated quinoline derivative of significant interest in medicinal chemistry. As a versatile synthetic building block, this compound serves as a crucial intermediate in the development of novel kinase inhibitors for potential therapeutic applications, particularly in oncology. This document elucidates the known physicochemical properties, a plausible synthetic route based on established methodologies for analogous structures, its role in drug discovery, and essential safety considerations. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for the design and synthesis of next-generation targeted therapies.

Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and its binding affinity to biological targets.

This compound, with its distinct substitution pattern, offers multiple reactive sites for further chemical modification. The presence of bromine and chlorine atoms at positions 3 and 4, respectively, provides opportunities for various cross-coupling reactions, while the ethoxy group at the 6-position can influence solubility and interactions with target proteins. These features make it a valuable intermediate for constructing complex heterocyclic systems found in bioactive molecules, particularly in the realm of kinase inhibitors.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1204810-86-5 | Multiple Suppliers |

| Molecular Formula | C₁₁H₉BrClNO | Multiple Suppliers |

| Molecular Weight | 286.55 g/mol | Multiple Suppliers |

| Predicted Boiling Point | 353.8 ± 37.0 °C | MySkinRecipes[1] |

| Predicted Density | 1.545 ± 0.06 g/cm³ | MySkinRecipes[1] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | General knowledge of quinoline derivatives |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. | Multiple Suppliers |

Note: The boiling point and density are predicted values and should be treated as estimates. Experimental verification is recommended.

Synthesis and Reaction Chemistry

While a specific, detailed synthesis protocol for this compound is not published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on well-established methodologies for the preparation of substituted quinolines. The proposed pathway involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed through the following key transformations:

-

Construction of the 6-ethoxy-4-hydroxyquinoline core: This is typically achieved through a cyclization reaction, such as the Conrad-Limpach or Gould-Jacobs reaction, starting from an appropriately substituted aniline.

-

Chlorination of the 4-hydroxy group: The hydroxyl group is converted to a chloro group, a common transformation in quinoline chemistry to introduce a leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

-

Regioselective Bromination: The final step involves the introduction of a bromine atom at the 3-position of the quinoline ring.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodologies (Hypothetical Protocol)

The following protocols are illustrative and based on general procedures for similar transformations. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of 6-Ethoxyquinolin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxyaniline and a slight molar excess of diethyl (ethoxymethylene)malonate.

-

Condensation: Heat the mixture at 130-150°C for 2-3 hours to form the intermediate anilinomethylenemalonate.

-

Cyclization: Add the reaction mixture to a high-boiling point solvent such as diphenyl ether and heat to approximately 250°C. The cyclization is typically complete within 30-60 minutes.

-

Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Filter the solid and wash with hexane.

-

Hydrolysis and Decarboxylation: Reflux the crude ester with an aqueous solution of sodium hydroxide to hydrolyze the ester. Acidify the cooled solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The acid can then be decarboxylated by heating to yield 6-ethoxyquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-6-ethoxyquinoline

-

Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (POCl₃) to 6-ethoxyquinolin-4-ol in a round-bottom flask equipped with a reflux condenser. A co-solvent such as toluene may be used.

-

Chlorination: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve 4-chloro-6-ethoxyquinoline in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask.

-

Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction may be initiated with a radical initiator or by gentle heating.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[1] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Quinoline-based compounds have been successfully developed as inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

c-Met

-

Src family kinases

The 3-bromo and 4-chloro substituents on the quinoline ring of the title compound serve as versatile handles for introducing various functionalities through reactions such as Suzuki, Stille, and Buchwald-Hartwig cross-coupling. This allows for the systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-6-ethoxyquinoline

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-Bromo-4-chloro-6-ethoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed as a multi-step process commencing with readily available starting materials. This document offers a detailed exposition of the synthetic strategy, step-by-step experimental protocols, mechanistic insights, and characterization data, intended to serve as a practical resource for researchers in the field.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Quinoline derivatives have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][3][4] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the quinoline ring.[1]

The target molecule, this compound (CAS No. 1204810-86-5), is a valuable intermediate for the synthesis of more complex bioactive molecules, particularly kinase inhibitors and other potential anti-tumor agents.[5] The presence of bromo, chloro, and ethoxy groups at specific positions offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug development programs.

This guide delineates a logical and efficient synthetic route to this key intermediate, emphasizing the rationale behind the chosen methodologies and providing detailed, actionable protocols.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically executed in a three-step sequence, commencing with the construction of the quinoline core, followed by chlorination and subsequent regioselective bromination.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 6-ethoxy-4-hydroxyquinoline via the Gould-Jacobs Reaction

The initial step involves the construction of the quinoline core using the Gould-Jacobs reaction, a well-established and versatile method for preparing 4-hydroxyquinolines.[2][6][7] This reaction proceeds through the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization.

Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of 4-ethoxyaniline on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to the formation of an anilinomethylenemalonate intermediate. Subsequent heating in a high-boiling point solvent, such as diphenyl ether, induces an intramolecular cyclization to form the quinoline ring system.

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

To the resulting crude intermediate, add diphenyl ether as a high-boiling point solvent.

-

Heat the mixture to approximately 250 °C and maintain this temperature for 1-2 hours to effect cyclization.

-

Allow the reaction mixture to cool to room temperature, during which the product should precipitate.

-

Dilute the mixture with a non-polar solvent such as hexane to facilitate complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

-

The crude 6-ethoxy-4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Chlorination of 6-ethoxy-4-hydroxyquinoline

The conversion of the 4-hydroxyl group to a chloro group is a crucial step to introduce a good leaving group for potential subsequent nucleophilic substitution reactions and to modify the electronic properties of the quinoline ring. This transformation is commonly achieved using phosphorus oxychloride (POCl₃).

Mechanism: The hydroxyl group of 6-ethoxy-4-hydroxyquinoline acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloro-6-ethoxyquinoline.

Experimental Protocol:

-

To a flask containing 6-ethoxy-4-hydroxyquinoline (1.0 eq), cautiously add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

-

The crude 4-chloro-6-ethoxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Regioselective Bromination of 4-chloro-6-ethoxyquinoline

The final step is the introduction of a bromine atom at the 3-position of the quinoline ring. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents. The ethoxy group at the 6-position is an activating group, and the chloro group at the 4-position is a deactivating group. The pyridine ring is generally less reactive towards electrophilic substitution than the benzene ring. The electron-donating ethoxy group enhances the electron density of the benzene ring, but the most activated positions for electrophilic attack on the quinoline ring system are often C5, C8, and C3. Given the presence of the 6-ethoxy group, the 3-position becomes a favorable site for bromination.

Mechanism: The bromination is expected to proceed via a standard electrophilic aromatic substitution mechanism. The brominating agent (e.g., Br₂ or N-bromosuccinimide) generates a bromonium ion or a polarized bromine molecule, which is then attacked by the electron-rich quinoline ring at the 3-position to form a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity and yields the 3-bromo product.

Caption: Simplified mechanism of electrophilic bromination at the C3 position.

Experimental Protocol:

-

Dissolve 4-chloro-6-ethoxyquinoline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane or chloroform.

-

Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. Alternatively, a solution of bromine in the same solvent can be added dropwise.

-

Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine.

-

If acetic acid is used as the solvent, neutralize the reaction mixture with a base.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following table provides expected data for the synthesis, based on typical yields for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 4-ethoxyaniline | 6-ethoxy-4-hydroxyquinoline | DEEM, Diphenyl ether | 70-85 |

| 2 | 6-ethoxy-4-hydroxyquinoline | 4-chloro-6-ethoxyquinoline | POCl₃ | 80-95 |

| 3 | 4-chloro-6-ethoxyquinoline | This compound | NBS or Br₂ | 60-75 |

Characterization of this compound

The final product should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the ethyl protons of the ethoxy group. The absence of a signal for the H-3 proton and the specific splitting patterns of the remaining aromatic protons will confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule. The chemical shifts of the carbons bearing the bromo, chloro, and ethoxy substituents will be characteristic.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine and chlorine atoms will be evident from the characteristic isotopic pattern in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-O and C-halogen bonds.

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of this compound. The described pathway utilizes well-established and understood chemical transformations, providing a practical approach for obtaining this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided experimental protocols and mechanistic insights are intended to empower researchers to successfully synthesize and utilize this compound in their research endeavors.

References

- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19385-19416.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(3).

- Aatif, M., et al. (2022). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 10, 987654.

- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495-33499.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-4-chloro-6-ethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Bromo-4-chloro-6-ethoxyquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its scaffold is a key component in the development of various therapeutic agents, particularly kinase inhibitors and antitumor compounds.[1][2] The precise arrangement of its substituents—a bromine atom at the C3 position, a chlorine atom at C4, and an ethoxy group at C6—creates a unique electronic and steric profile that can be exploited for targeted drug design. Understanding the detailed molecular structure of this compound is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel, more potent, and selective drug candidates.

This technical guide provides a comprehensive analysis of the molecular structure of this compound, supported by a proposed synthesis, expected spectroscopic data, and insights into its relevance in pharmaceutical research.

Molecular Structure and Properties

The foundational characteristics of this compound are summarized below, providing a snapshot of its key physical and chemical properties.

| Property | Value | Source |

| Chemical Formula | C₁₁H₉BrClNO | [1][2] |

| Molecular Weight | 286.56 g/mol | [2] |

| CAS Number | 1204810-86-5 | [1][2] |

| Predicted Boiling Point | 353.8 ± 37.0 °C | [1][2] |

| Predicted Density | 1.545 ± 0.06 g/cm³ | [1][2] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

The quinoline core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The substituents on this compound significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the bromine and chlorine atoms can affect the electron density of the quinoline ring system, while the ethoxy group, a moderately activating group, can influence the molecule's metabolic stability and pharmacokinetic profile.

Proposed Synthesis of this compound

The proposed synthesis begins with the commercially available 4-bromo-2-ethoxyaniline and proceeds through a cyclization reaction to form the quinoline core, followed by halogenation steps.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol:

Step 1: Condensation of 4-Bromo-2-ethoxyaniline with Diethyl Malonate

-

To a stirred solution of 4-bromo-2-ethoxyaniline (1.0 eq) in a suitable solvent such as toluene, add diethyl malonate (1.2 eq).

-

Heat the mixture to reflux for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate, diethyl 2-((4-bromo-2-ethoxyphenyl)amino)maleate.

Causality: This initial condensation step forms the enamine intermediate necessary for the subsequent cyclization to build the quinoline ring system. The removal of water drives the reaction to completion.

Step 2: Thermal Cyclization

-

Add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260 °C) for 1-2 hours.

-

Monitor the formation of 6-Bromo-4-hydroxy-8-ethoxyquinoline by TLC.

-

After cooling, add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration and wash with hexane to remove the diphenyl ether.

Causality: The high temperature induces an intramolecular cyclization (Gould-Jacobs reaction) followed by aromatization to form the stable 4-hydroxyquinoline core.

Step 3: Chlorination

-

Suspend the crude 6-Bromo-4-hydroxy-8-ethoxyquinoline in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the conversion to 6-Bromo-4-chloro-8-ethoxyquinoline by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: Phosphorus oxychloride is a standard and effective reagent for converting the hydroxyl group at the 4-position of the quinoline ring to a chlorine atom, a key step for further functionalization.

Step 4: Bromination

-

Dissolve the 6-Bromo-4-chloro-8-ethoxyquinoline in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.

-

Dry the organic layer and concentrate to give the crude this compound.

-

Purify the final product by column chromatography on silica gel.

Causality: N-Bromosuccinimide is a regioselective brominating agent that will preferentially brominate the electron-rich C3 position of the quinoline ring, activated by the nitrogen atom.

Spectroscopic Characterization

The unambiguous identification of this compound requires a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is crucial for confirming the proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.9 | s | H-2 |

| ~8.2 | d | H-5 |

| ~7.8 | dd | H-7 |

| ~7.5 | d | H-8 |

| ~4.2 | q | -OCH₂CH₃ |

| ~1.5 | t | -OCH₂CH₃ |

Rationale: The proton at C2 is expected to be a singlet and highly deshielded due to the adjacent nitrogen and the C3-bromo substituent. The protons on the benzene ring (H-5, H-7, and H-8) will appear in the aromatic region with splitting patterns dictated by their coupling with neighboring protons. The ethoxy group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-6 (attached to -OEt) |

| ~150 | C-2 |

| ~148 | C-8a |

| ~144 | C-4 |

| ~134 | C-5 |

| ~128 | C-7 |

| ~122 | C-4a |

| ~118 | C-8 |

| ~115 | C-3 |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Rationale: The carbon atoms directly attached to electronegative atoms (N, O, Cl, Br) will be deshielded and appear at higher chemical shifts. The quaternary carbons (C-4, C-4a, C-6, C-8a) will typically show weaker signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of 286.56.

-

Isotopic Pattern: Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and its fragments. The M, M+2, and M+4 peaks will have relative intensities determined by the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | Aromatic C-H stretching |

| ~2850-2980 | Aliphatic C-H stretching (-OCH₂CH₃) |

| ~1600, 1500, 1450 | Aromatic C=C stretching |

| ~1250 | Aryl-O-C stretching |

| ~1050 | C-O stretching |

| ~800-900 | C-H out-of-plane bending (aromatic) |

| Below 800 | C-Cl and C-Br stretching |

Significance in Drug Discovery and Development

The this compound scaffold is a valuable building block in the synthesis of bioactive molecules. The presence of two distinct halogen atoms at positions 3 and 4 provides opportunities for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.[5]

The ethoxy group at the C6 position can enhance the lipophilicity of the molecule, which may improve its cell permeability and overall pharmacokinetic properties. The quinoline nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is not available, related halo-substituted quinolines are known to be potentially toxic.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound represents a strategically important molecular scaffold for the development of new therapeutic agents. Its well-defined structure, characterized by a unique substitution pattern on the quinoline core, offers multiple avenues for chemical modification to fine-tune its biological activity. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers to synthesize, characterize, and ultimately leverage this compound in their drug discovery and development programs. A thorough understanding of its molecular structure is the critical first step in unlocking its full therapeutic potential.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1][2][7]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubChem. (n.d.). 3-Bromo-4-chloroquinoline. Retrieved from [Link]

-

VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 26(15), 4583. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-Bromo-4-chloro-6-trifluoromethylquinoline. Retrieved from [Link]

-

Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202300841. [Link]

-

ResearchGate. (2015). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. This compound [myskinrecipes.com]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. download.atlantis-press.com [download.atlantis-press.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

physical and chemical properties of 3-Bromo-4-chloro-6-ethoxyquinoline

An In-Depth Technical Guide to 3-Bromo-4-chloro-6-ethoxyquinoline for Advanced Research Applications

Introduction

This compound is a polysubstituted heterocyclic compound built upon the quinoline scaffold. Quinoline, a fused bicyclic system composed of a benzene and a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active molecules.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will delve into its core physical and chemical properties, outline a representative synthetic pathway, discuss methods for its structural characterization, explore its applications as a key intermediate, and provide essential safety and handling protocols. The strategic placement of bromo, chloro, and ethoxy substituents on the quinoline core makes this molecule a versatile building block for creating complex molecular architectures with tailored biological activities, particularly in the development of novel kinase inhibitors and antitumor agents.[3]

Physicochemical Characteristics

The unique arrangement of functional groups in this compound dictates its physical properties and chemical behavior. The presence of two different halogen atoms (bromine and chlorine) and an alkoxy group on the aromatic scaffold creates a specific electronic and steric profile that is instrumental in its synthetic applications.

Fig. 1: Chemical Structure of this compound

Core Properties

The fundamental properties of this compound are summarized below. It is important to note that some physical properties, such as boiling point and density, are computationally predicted values and should be considered as estimates pending experimental verification.

| Property | Value | Source(s) |

| CAS Number | 1204810-86-5 | [3][4] |

| Molecular Formula | C₁₁H₉BrClNO | [3][4] |

| Molecular Weight | 286.55 g/mol | [3][4] |

| Boiling Point | 353.8 ± 37.0 °C (Predicted) | [3] |

| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity | Typically ≥95% | [5] |

Solubility and Storage

Based on its predominantly aromatic and halogenated structure, this compound is expected to be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO).

For maintaining chemical integrity, proper storage is critical. The compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[3][4]

Synthesis and Reactivity

Understanding the reactivity and synthetic routes is paramount for utilizing this building block effectively. The electronic properties of the quinoline ring are significantly influenced by its substituents. The nitrogen atom and the two halogen atoms act as electron-withdrawing groups, making the molecule susceptible to specific chemical transformations.

Reactivity Profile

The reactivity of this compound is characterized by several key features:

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C4 position is activated by the adjacent ring nitrogen, making it a prime site for displacement by nucleophiles. This is a common strategy for introducing amines, thiols, or other functional groups to build molecular complexity.

-

Cross-Coupling Reactions: The bromo substituent at the C3 position is well-suited for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring (positions C5, C7, C8) can undergo electrophilic substitution. The ethoxy group at C6 is an activating, ortho-, para-directing group, which would primarily direct incoming electrophiles to the C5 and C7 positions.

Representative Synthetic Workflow

A plausible and common method for synthesizing substituted 4-chloroquinolines involves the chlorination of the corresponding quinolin-4-ol precursor. The following workflow is adapted from established procedures for analogous compounds.[6][7] The key transformation is the conversion of a hydroxyl group to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Fig. 2: Synthetic conversion of a quinolin-4-ol to a 4-chloroquinoline

Experimental Protocol: Chlorination of 3-Bromo-6-ethoxyquinolin-4-ol

Causality: This protocol leverages the established reactivity of quinolin-4-ols (or their quinolin-4(1H)-one tautomers) with phosphorus oxychloride. POCl₃ serves as both the reagent and, in many cases, the solvent, effectively converting the C=O bond of the tautomer into a C-Cl bond.

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the precursor, 3-Bromo-6-ethoxyquinolin-4-ol (1.0 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (POCl₃) (typically 5-10 equivalents). The reaction is often run neat or with a high-boiling inert solvent like toluene.

-

Reaction: Heat the mixture to reflux (approx. 110-115°C) and stir for 1-4 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃. Caution: This is a highly exothermic reaction.

-

Neutralization: Carefully neutralize the acidic aqueous solution by adding a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8. This will cause the product to precipitate.

-

Isolation: Collect the resulting solid by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. NMR spectroscopy elucidates the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the quinoline core, with chemical shifts typically in the range of δ 7.0-9.0 ppm.[8] The ethoxy group will present as a characteristic triplet (for the -CH₃) and a quartet (for the -OCH₂-) in the upfield region (approx. δ 1.4-1.5 ppm and δ 4.1-4.3 ppm, respectively).

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 11 unique signals corresponding to each carbon atom in the molecule. The carbons attached to the electronegative nitrogen, bromine, and chlorine atoms will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for confirming the presence of halogens due to their distinct isotopic patterns.

-

Molecular Ion Peak: The mass spectrum will exhibit a complex molecular ion (M⁺) cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

-

Isotopic Pattern: The resulting pattern will show a base peak (M), an M+2 peak of significant intensity (from ⁸¹Br and ³⁷Cl), and an M+4 peak. The relative intensities of this cluster provide a definitive fingerprint for the presence of one bromine and one chlorine atom.

Experimental Protocol: General Procedure for NMR and MS Analysis

This protocol provides a self-validating workflow for structural confirmation.[8]

-

Sample Preparation (NMR): Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00). Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition (NMR): Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans are co-added to achieve a good signal-to-noise ratio.

-

Sample Preparation (MS): Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition (MS): Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) or similar high-resolution mass spectrometer to obtain an accurate mass measurement and observe the isotopic pattern.

-

Data Validation: Confirm that the observed molecular weight from MS matches the calculated molecular weight (286.55) and that the isotopic pattern is consistent with the C₁₁H₉BrClNO formula. Correlate the ¹H and ¹³C NMR signals with the expected chemical structure.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a cornerstone of medicinal chemistry, found in drugs ranging from the antimalarial chloroquine to modern anticancer agents.[1][9] this compound serves as a sophisticated intermediate, allowing for precise structural modifications to optimize pharmacological properties.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the target enzyme. This compound provides a framework that can be elaborated at the C3 and C4 positions to introduce functionalities that interact with specific amino acid residues, thereby enhancing potency and selectivity.[3]

-

Antitumor Agents: The quinoline ring system is present in several anticancer drugs that function through mechanisms like apoptosis induction or tubulin inhibition.[10] The ability to perform sequential, site-selective modifications on this intermediate allows for the rapid generation of compound libraries for screening against cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: The substituents on this molecule are crucial for SAR exploration. The ethoxy group can improve metabolic stability and modulate lipophilicity. The halogen atoms not only provide reactive handles for further synthesis but can also engage in halogen bonding with biological targets, potentially increasing binding affinity.[10]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13][14]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.[12] For spills, use an inert absorbent material and dispose of it as hazardous chemical waste.[14]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][12] The container should be tightly sealed under an inert atmosphere.[4]

References

-

Butnariu, D., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

-

MySkinRecipes. This compound. [Link]

-

Al-Ostath, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

-

Li, S., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. [Link]

-

Figadère, B., et al. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules. [Link]

-

Exploring Applications of Quinoline Derivatives in Chemical Synthesis. Medium. [Link]

-

PubChem. 3-Bromo-4-chloroquinoline. [Link]

-

Amerigo Scientific. 3-Bromo-4-chloro-6-trifluoromethylquinoline. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Penta chemicals. Quinoline - SAFETY DATA SHEET. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

-

PubChem. 3-Bromo-4-chlorophenol. [Link]

-

New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. 1204810-86-5|this compound|BLD Pharm [bldpharm.com]

- 5. bldpharm.com.tr [bldpharm.com.tr]

- 6. Page loading... [guidechem.com]

- 7. download.atlantis-press.com [download.atlantis-press.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. merckmillipore.com [merckmillipore.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. chemos.de [chemos.de]

Navigating the Solubility Landscape of 3-Bromo-4-chloro-6-ethoxyquinoline: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the physicochemical properties of intermediate compounds are of paramount importance. Among these, aqueous solubility stands as a critical gatekeeper to oral bioavailability and, ultimately, therapeutic efficacy.[1][2][3] This technical guide provides an in-depth exploration of the solubility characteristics of 3-bromo-4-chloro-6-ethoxyquinoline, a key heterocyclic building block in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide adopts a holistic approach, combining known physicochemical parameters with theoretical prediction methodologies and robust experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to confidently assess and navigate the solubility challenges associated with this and similar quinoline-based scaffolds.

Introduction: The Significance of this compound in Kinase Inhibitor Research

This compound is a substituted quinoline derivative that serves as a valuable intermediate in the synthesis of complex bioactive molecules.[4][5] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[6] Its utility in the design of kinase inhibitors is well-documented, where the quinoline ring system often functions as a hinge-binding motif, crucial for potent and selective inhibition of protein kinases.[6]

The journey of a kinase inhibitor from a promising lead compound to a clinically effective drug is fraught with challenges, with poor oral bioavailability being a major cause of attrition.[1][7] Low aqueous solubility is a primary contributor to this issue, leading to inconsistent absorption in the gastrointestinal tract and high inter-patient variability.[2][8] Therefore, a thorough understanding and early characterization of the solubility of key intermediates like this compound are not merely academic exercises but critical steps in a successful drug development program.

Physicochemical Characterization

A foundational understanding of a compound's intrinsic properties is the first step in predicting its behavior in various solvent systems. For this compound, the following key parameters have been identified:

| Property | Value | Source |

| CAS Number | 1204810-86-5 | |

| Molecular Formula | C₁₁H₉BrClNO | Generic Chemical Supplier Data |

| Molecular Weight | 286.56 g/mol | |

| Predicted Boiling Point | 353.8 ± 37.0 °C | Generic Chemical Supplier Data |

| Predicted Density | 1.545 ± 0.06 g/cm³ | Generic Chemical Supplier Data |

| Predicted pKa | 1.17 ± 0.27 | [2] |

The predicted pKa of 1.17 is of particular importance.[2] As a weak base, the quinoline nitrogen is expected to be protonated in the highly acidic environment of the stomach, which would lead to a significant increase in its solubility. Conversely, in the more neutral to slightly alkaline environment of the small intestine, the compound will exist predominantly in its less soluble, neutral form. This pH-dependent solubility is a hallmark of many oral kinase inhibitors and a key consideration for formulation strategies.[2][8]

Theoretical Assessment of Aqueous Solubility

In the early stages of drug discovery, before substantial quantities of a compound are synthesized, in silico prediction methods provide a rapid and cost-effective means of estimating aqueous solubility. These methods typically predict the intrinsic solubility (logS) of the neutral species.

Several computational models can be employed to predict logS, ranging from fragment-based methods to more complex machine learning algorithms:

-

Fragment-based methods (e.g., ESOL): These models calculate logS based on the contributions of individual atoms and functional groups. The General Solubility Equation (GSE) is a foundational concept here, relating solubility to lipophilicity (logP) and melting point.[9]

-

Topological methods: These approaches use molecular descriptors derived from the 2D structure of the molecule to predict solubility.

-

Machine Learning and Graph Neural Networks: Modern approaches leverage large datasets of known solubilities to train sophisticated models that can predict the solubility of new chemical entities with increasing accuracy.

For a compound like this compound, a medicinal chemist would use such tools to obtain a preliminary estimate of its solubility, guiding decisions on whether to proceed with synthesis or to consider early structural modifications to improve this property.

Experimental Determination of Solubility: Protocols and Workflows

Ultimately, theoretical predictions must be validated by empirical data. The following section provides detailed protocols for two standard methods of solubility determination: the thermodynamic shake-flask method and the high-throughput kinetic solubility assay.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility. It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid at pH 1.2).

-

Ensure that undissolved solid remains visible.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a 0.22 µm filter or by centrifugation.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

-

Analyze the filtered supernatant and the standard solutions by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant. This concentration represents the equilibrium solubility.

-

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Synthesis Pathway

While a specific, detailed synthesis for this compound is not widely published in peer-reviewed journals, its synthesis can be reliably inferred from established methods for preparing substituted 4-chloroquinolines. A plausible synthetic route would involve the Gould-Jacobs reaction or a similar cyclization strategy, followed by chlorination. A closely related compound, 6-bromo-4-chloroquinoline, is an important intermediate for the kinase inhibitor Omipalisib, and its synthesis provides a strong template. [10] A likely synthetic approach would start from 4-bromo-2-ethoxyaniline, which would undergo condensation with a suitable three-carbon electrophile, such as diethyl (ethoxymethylene)malonate, followed by thermal cyclization to form the 4-hydroxyquinoline core. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield the desired this compound.

Conclusion and Future Directions

This compound is a valuable building block in the synthesis of potential kinase inhibitors. While its intrinsic aqueous solubility is likely low, this technical guide provides a comprehensive framework for both predicting and experimentally determining this critical parameter. A thorough understanding of its pH-dependent solubility, guided by its predicted pKa, is essential for interpreting data from biological assays and for developing formulation strategies to enhance oral bioavailability.

For researchers working with this compound, it is recommended to perform a thermodynamic solubility measurement in relevant buffers (pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile. This data will be invaluable for guiding lead optimization efforts and for the rational design of in vivo studies. By proactively addressing solubility, the path from a promising chemical scaffold to a viable drug candidate can be navigated with greater efficiency and a higher probability of success.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]

- 3. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lonza.com [lonza.com]

- 9. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]

- 10. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-chloro-6-ethoxyquinoline

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 3-Bromo-4-chloro-6-ethoxyquinoline. As specific experimental data for this compound is not widely published, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. It outlines the theoretical basis and practical protocols for acquiring and interpreting Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. By leveraging established principles of spectroscopy and data from analogous structures, this guide explains the causality behind experimental choices and provides a robust, self-validating system for structural confirmation. The aim is to equip scientists with the necessary tools to unambiguously verify the synthesis and purity of this compound, a crucial step in any chemical research or drug development pipeline.

Introduction: The Imperative for Spectroscopic Verification

In the field of medicinal chemistry and materials science, quinoline derivatives are of significant interest due to their diverse biological activities. The synthesis of novel derivatives, such as this compound, represents a key step in the discovery of new lead compounds. However, the synthesis of any new molecular entity must be accompanied by rigorous structural verification. Spectroscopic techniques are the cornerstone of this process, providing an unambiguous fingerprint of the molecule.

This guide details the predicted spectroscopic characteristics of this compound and provides field-proven methodologies for data acquisition. The integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a multi-faceted confirmation of the molecular structure, ensuring scientific integrity and enabling confident progression to subsequent research phases.

Molecular Structure and Predicted Spectroscopic Overview

To effectively interpret spectroscopic data, one must first understand the molecule's structure and its constituent functional groups. This compound is a polysubstituted quinoline with a unique combination of electron-withdrawing halogens and an electron-donating ethoxy group.

Caption: Molecular Structure of this compound with atom numbering for NMR assignments.

Based on this structure, we can predict the following:

-

Mass Spectrometry: The presence of both bromine and chlorine will result in a highly characteristic isotopic pattern for the molecular ion peak.

-

IR Spectroscopy: We expect to see characteristic vibrations for the aromatic quinoline system, the C-O ether linkage, and the aliphatic C-H bonds of the ethoxy group.

-

NMR Spectroscopy: The molecule possesses several unique protons and carbons in both aromatic and aliphatic environments, which will give rise to distinct signals in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry is arguably the most definitive technique for confirming the elemental composition of a molecule. For halogenated compounds, the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provide a unique and easily identifiable signature.[1][2][3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is the recommended method for this small, relatively stable organic molecule as it typically provides a clear molecular ion peak and reproducible fragmentation patterns.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a short GC program with a high final temperature will ensure elution of the compound.

-

Ionization: Use a standard electron energy of 70 eV to ionize the sample.

-

Mass Analysis: Scan a mass range appropriate for the compound's molecular weight, for instance, from m/z 50 to 400.

Predicted Data and Interpretation

The combination of one bromine and one chlorine atom will produce a distinctive cluster of peaks for any fragment containing both atoms.

-

Molecular Ion (M⁺): The calculated monoisotopic mass for C₁₁H₉⁷⁹Br³⁵ClNO is 284.9665. The molecular ion region will exhibit a characteristic pattern of peaks at M⁺, M+2, and M+4.

-

Isotopic Pattern: The relative intensities of these peaks are predictable based on the natural abundance of the isotopes.

-

M⁺ (²⁸⁵): Contains ⁷⁹Br and ³⁵Cl. Relative Intensity = 1.00 * 0.75 = 0.75

-

M+2 (²⁸⁷): Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. Relative Intensity = (0.98 * 0.75) + (1.00 * 0.25) = 0.985

-

M+4 (²⁸⁹): Contains ⁸¹Br and ³⁷Cl. Relative Intensity = 0.98 * 0.25 = 0.245

-

The expected ratio of M:M+2:M+4 will therefore be approximately 3:4:1 .[1] This pattern is a powerful diagnostic tool.

-

Caption: Origin of the M, M+2, and M+4 isotopic pattern in Mass Spectrometry.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the ethoxy group or halogen atoms.

| Predicted m/z | Assignment | Key Features |

| 285 / 287 / 289 | [M]⁺ (Molecular Ion) | Characteristic 3:4:1 isotopic cluster. |

| 256 / 258 / 260 | [M - C₂H₅]⁺ | Loss of ethyl radical, retaining the Br/Cl pattern. |

| 206 / 208 | [M - Br]⁺ | Loss of Br, showing a 3:1 Cl isotopic pattern. |

| 250 / 252 | [M - Cl]⁺ | Loss of Cl, showing a 1:1 Br isotopic pattern. |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is particularly well-suited for solid samples, requiring minimal to no sample preparation.[6][7]

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform IR (ATR-FTIR)

-

Background Scan: Before analyzing the sample, a background spectrum of the clean ATR crystal (commonly diamond or zinc selenide) is recorded.[8][9] This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

-

Sample Application: A small amount of the solid sample (a few milligrams) is placed directly onto the ATR crystal.[10]

-

Apply Pressure: A pressure arm is applied to ensure intimate contact between the sample and the crystal surface.[8][9] This is critical for obtaining a high-quality spectrum.

-

Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Predicted Data and Interpretation

The IR spectrum will be dominated by vibrations from the quinoline ring and the ethoxy substituent. The characterization of halogenated pollutants and other quinoline derivatives provides a basis for these predictions.[11][12][13][14]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Quinoline) |

| 2980 - 2850 | C-H stretch | Aliphatic (Ethoxy CH₃, CH₂) |

| 1620 - 1580 | C=C and C=N ring stretching | Quinoline aromatic system |

| 1500 - 1450 | C=C ring stretching | Quinoline aromatic system |

| 1250 - 1200 | Asymmetric C-O-C stretch | Aryl-alkyl ether |

| 1050 - 1020 | Symmetric C-O-C stretch | Aryl-alkyl ether |

| 850 - 750 | C-H out-of-plane bending | Substituted aromatic ring |

| ~750 | C-Cl stretch | Chloro-aromatic |

| ~650 | C-Br stretch | Bromo-aromatic |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete structural assignment can be made.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds.[15] Its residual proton signal appears at ~7.26 ppm and its carbon signal at ~77.2 ppm.[16] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique requires more scans than ¹H NMR to achieve a good signal-to-noise ratio. The expected spectral width would be approximately 0-160 ppm.

-

Advanced Experiments (Optional): If assignments are ambiguous, two-dimensional NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed to definitively link protons and carbons.

Caption: General workflow for comprehensive spectroscopic characterization.

Predicted ¹H NMR Spectrum (in CDCl₃)

-

Ethoxy Group:

-

-O-CH₂-: Expected around 4.1-4.3 ppm. The signal will be a quartet (q) due to coupling with the three methyl protons. Integration: 2H.

-

-CH₃: Expected around 1.4-1.6 ppm. The signal will be a triplet (t) due to coupling with the two methylene protons. Integration: 3H.

-

-

Aromatic Protons (Quinoline Ring):

-

H2: This proton is on a carbon adjacent to the nitrogen and will be the most deshielded aromatic proton, likely appearing as a singlet (s) around 8.7-8.9 ppm.

-

H5: This proton is ortho to the electron-donating ethoxy group and will likely appear as a doublet (d) around 7.2-7.4 ppm.

-

H7: This proton is meta to the ethoxy group and will likely appear as a doublet of doublets (dd) around 7.6-7.8 ppm.

-

H8: This proton is ortho to the C-4 carbon bearing a chloro substituent and will be deshielded, likely appearing as a doublet (d) around 8.0-8.2 ppm.

-

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H2 | 8.7 - 8.9 | s (singlet) | 1H |

| H8 | 8.0 - 8.2 | d (doublet) | 1H |

| H7 | 7.6 - 7.8 | dd (d. doublet) | 1H |

| H5 | 7.2 - 7.4 | d (doublet) | 1H |

| -OCH₂- | 4.1 - 4.3 | q (quartet) | 2H |

| -CH₃ | 1.4 - 1.6 | t (triplet) | 3H |

Predicted ¹³C NMR Spectrum (in CDCl₃)

The chemical shifts of the carbons are heavily influenced by the substituents. The carbon atoms directly attached to electronegative atoms (N, O, Cl, Br) will be significantly affected. Predicting exact shifts is challenging, but relative positions can be estimated.[17] The presence of heavy atoms like bromine can sometimes lead to broader signals or deviations in predicted shifts.[18]

| Carbon Assignment | Predicted δ (ppm) | Reasoning |

| C2 | 148 - 152 | Adjacent to N, deshielded. |

| C4 | 145 - 149 | Attached to Cl and adjacent to N, very deshielded. |

| C6 | 155 - 160 | Attached to O, most deshielded in benzene ring. |

| C8a (C9) | 147 - 151 | Bridgehead carbon adjacent to N. |

| C8 | 128 - 132 | Aromatic CH. |

| C5 | 105 - 110 | Aromatic CH ortho to OEt, shielded. |

| C7 | 122 - 126 | Aromatic CH. |

| C4a (C10) | 120 - 124 | Bridgehead carbon. |

| C3 | 115 - 120 | Attached to Br. |

| -OCH₂- | 63 - 66 | Aliphatic carbon attached to oxygen. |

| -CH₃ | 14 - 16 | Aliphatic carbon. |

Integrated Spectroscopic Analysis: A Unified Conclusion

No single spectroscopic technique provides the complete structural picture. The true power of these methods lies in their synergistic integration. The process is as follows:

-

MS confirms the elemental formula and the presence of Br and Cl through the molecular ion and its unique isotopic pattern.

-

IR confirms the presence of key functional groups : the quinoline ring, the ether linkage, and the aliphatic ethoxy chain.

-

¹H and ¹³C NMR provide the carbon-hydrogen framework , establishing the precise connectivity of all atoms and confirming the substitution pattern on the quinoline ring.

By cross-referencing the data from all three experiments, a scientist can build an unassailable case for the structure of this compound. This rigorous, multi-pronged approach embodies the principles of scientific integrity and is an absolute requirement for the characterization of novel compounds in a research and development setting.

References

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Oregon State University. CH362: Use of IR Spectrometer with an ATR cell. [Link]

-

Unknown. Mass Spectrometry: Fragmentation. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Charmet A. P., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. IRIS SNS. [Link]

-

PubMed. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

National Institutes of Health. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

ScienceDirect. Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

Unknown. Notes on NMR Solvents. [Link]

-

PubMed. Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

MySkinRecipes. This compound. [Link]

-

Amerigo Scientific. 3-Bromo-4-chloro-6-trifluoromethylquinoline. [Link]

-

Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

Harrick. ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. [Link]

-

ResearchGate. (2025). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]

-

SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

PubChem. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703. [Link]

Sources

- 1. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 [ricerca.sns.it]

- 12. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 3-Bromo-4-chloro-6-ethoxyquinoline: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction